ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester Intermediate in the preparation of Lamivudine derivatives.
Brand Name: Vulcanchem
CAS No.: 147126-74-7
VCID: VC0194296
InChI: InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15+,17-/m0/s1
SMILES: CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C
Molecular Formula: C18H27N3O4S
Molecular Weight: 381.50

ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester

CAS No.: 147126-74-7

Cat. No.: VC0194296

Molecular Formula: C18H27N3O4S

Molecular Weight: 381.50

Purity: > 95%

* For research use only. Not for human or veterinary use.

ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester - 147126-74-7

Specification

CAS No. 147126-74-7
Molecular Formula C18H27N3O4S
Molecular Weight 381.50
IUPAC Name [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate
Standard InChI InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15+,17-/m0/s1
SMILES CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C
Appearance White to Off-White Solid
Melting Point >218°C

Introduction

Chemical Structure and Properties

Structural Analysis

The ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester represents a sophisticated modification of the lamivudine structure, featuring an ester linkage between the carboxylic acid functionality of ent-lamivudine and a specific cyclohexyl alcohol with defined stereochemistry. The "ent" prefix indicates that this compound is the enantiomer of conventional lamivudine, possessing inverted stereochemistry at all chiral centers compared to the parent compound. The stereochemical designation (1S,2R,5S) specifies the absolute configuration at the three chiral centers within the 5-methyl-2-isopropylcyclohexyl moiety, providing a precise spatial arrangement that influences both the physical properties and biological interactions of the molecule.

Stereochemical Configuration and Implications

The stereochemical configuration of ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester involves multiple chiral centers with specific absolute configurations. Research into the stereochemistry of lamivudine derivatives has demonstrated that controlling the configuration at the oxathiolane ring is achievable through various synthetic approaches, including the use of specific lactic acid derivatives . These approaches allow for the selective production of either enantiomer of β-2′-deoxynucleoside structures from readily available starting materials, which can be applied to the synthesis of compounds like ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester.

The stereochemical control is particularly important as it directly influences the compound's interaction with biological targets. The research into lamivudine stereochemistry has shown that the anchimeric effect can be leveraged to dictate the stereochemistry of incoming nucleophiles at the anomeric center, establishing both proximal and remote stereocenters in a single reaction step . This principle is likely applicable to the synthesis and stereochemical control of the target compound.

Synthesis Methods and Strategies

Stereoselective Approaches to Oxathiolane Formation

The synthesis of ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester would require precise control over multiple stereogenic centers. Based on existing literature, several innovative approaches have been developed for controlling the stereochemistry of the oxathiolane ring in lamivudine derivatives. One particularly notable approach involves the use of lactic acid derivatives that serve a dual purpose: activating the carbohydrate's anomeric center for N-glycosylation while simultaneously transferring stereochemical information to the substrate .

In one documented approach, compound 1 was acylated with an (S)-lactic acid derivative (compound 2), resulting in the formation of a product with a specific stereochemical configuration. Through crystallization from a toluene/hexanes mixture, researchers were able to isolate a single isomer with high diastereomeric purity (50:1 dr) . This method demonstrates how the stereochemistry of the thioacetal can be established and controlled, which would be applicable to the synthesis of ent-lamivudine derivatives.

Esterification and Final Product Formation

The formation of the ester linkage with the (1S,2R,5S)-5-methyl-2-isopropylcyclohexyl group would likely follow once the core ent-lamivudine structure has been established. Standard esterification techniques could be employed, ensuring preservation of the stereochemical integrity at all chiral centers. The research literature describes several approaches to the stereoselective synthesis of lamivudine derivatives, including enzymatic dynamic kinetic resolution techniques that could potentially be adapted for the synthesis of the target compound .

Table 1: Key Synthetic Approaches for Stereocontrolled Lamivudine Derivatives

MethodKey StrategyStereochemical ControlPotential Application to Target Compound
Lactic Acid Derivative ApproachAcylation with chiral lactic acid derivativesAnchimeric effect-drivenEstablishing oxathiolane stereochemistry
Enzymatic Dynamic Kinetic ResolutionUse of enzymes such as subtilisin CarlsbergEnzyme selectivityPotential for resolving ent-lamivudine intermediates
Cocrystal FormationCocrystallization with chiral resolving agentsSelective crystallizationPurification of stereoisomers
Hemithioacetal CyclizationFormation of configurationally stable hemithioacetalIn situ cyclizationFormation of the oxathiolane ring with desired stereochemistry

These synthetic approaches provide potential pathways for the preparation of ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester, although specific literature documentation for this exact compound is limited.

PropertyLamivudinePredicted for ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester
SolubilityHighly soluble (52.8-149.6 mg/mL in water across 15-35°C) Reduced solubility due to increased lipophilicity
PermeabilityBorderline BCS Class III/I Potentially improved due to esterification
Bioavailability82-88% in adults May differ due to altered physicochemical properties
Antiviral ActivityEC50 of 0.004 μM against wild-type HBV Potentially altered due to stereochemical changes
Resistance ProfileDocumented resistance patterns May differ due to structural modifications

Research Challenges and Future Directions

Synthetic Optimization Opportunities

The synthesis of ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester presents several challenges that warrant further investigation. Optimizing the stereoselectivity of the key transformation steps remains crucial for achieving high enantiomeric and diastereomeric purity. Future research could focus on developing more efficient and scalable methods for controlling the stereochemistry at multiple chiral centers simultaneously.

The literature demonstrates various approaches to control oxathiolane stereochemistry, including enzymatic methods that have shown promise in lamivudine synthesis . Extending these methods to the synthesis of ent-lamivudine derivatives with subsequent selective esterification represents a logical direction for synthetic methodology development.

Pharmacological Evaluation Needs

Comprehensive pharmacological evaluation of ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester would be essential to determine its potential as a therapeutic agent. This would include assessment of antiviral activity against various strains of HIV and HBV, including those resistant to conventional lamivudine therapy. Additionally, detailed pharmacokinetic studies would be necessary to determine how the structural modifications affect absorption, distribution, metabolism, and excretion profiles.

The relationship between stereochemistry and biological activity in nucleoside analogs is well-established, with minor changes in stereochemical configuration often leading to significant differences in activity. Therefore, detailed structure-activity relationship studies focusing on the influence of the specific (1S,2R,5S)-5-methyl-2-isopropylcyclohexyl ester modification would provide valuable insights for further optimization.

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